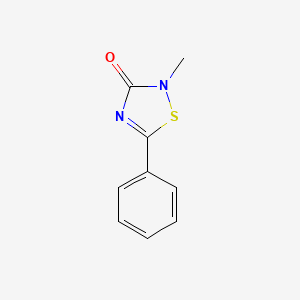
1,2,3-Benzodithiazol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzodithiazol-1-ium perchlorate is a unique heterocyclic compound characterized by its distinctive structure, which includes a benzene ring fused with a dithiazole ring. This compound is known for its intriguing electronic properties and has garnered interest in various fields of research and industry .
Méthodes De Préparation
The synthesis of 1,2,3-Benzodithiazol-1-ium perchlorate typically involves the reaction of diaminobenzenedithiol dihydrochloride with sulfur monochloride under reflux conditions . This method is derived from the Herz reaction, a well-known synthetic route for dithiazole compounds. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2,3-Benzodithiazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and other organic compounds. The major products formed from these reactions depend on the specific conditions and reagents employed .
Applications De Recherche Scientifique
1,2,3-Benzodithiazol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various aromatic and heteroaromatic compounds.
Biology: Its unique structure and properties make it a potential candidate for biological studies, including enzyme inhibition and protein interaction research.
Medicine: The compound’s electronic properties are being explored for potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of organic dyes, semiconductors, and other electronic materials
Mécanisme D'action
The mechanism of action of 1,2,3-Benzodithiazol-1-ium perchlorate involves its interaction with molecular targets through its electronic properties. The compound can act as an electron donor or acceptor, influencing various biochemical pathways. Its effects are mediated through interactions with proteins, enzymes, and other cellular components .
Comparaison Avec Des Composés Similaires
1,2,3-Benzodithiazol-1-ium perchlorate can be compared with other similar compounds, such as:
Benzothiazole: While benzothiazole has a similar structure, it lacks the sulfur atom at the 2-position, resulting in different electronic properties.
1,3,2-Benzodithiazole: This isomer has a different arrangement of sulfur atoms, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific electronic properties and the versatility of its applications in various fields .
Propriétés
Numéro CAS |
90399-58-9 |
|---|---|
Formule moléculaire |
C6H4ClNO4S2 |
Poids moléculaire |
253.7 g/mol |
Nom IUPAC |
1,2,3-benzodithiazol-1-ium;perchlorate |
InChI |
InChI=1S/C6H4NS2.ClHO4/c1-2-4-6-5(3-1)7-9-8-6;2-1(3,4)5/h1-4H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
WGCRWIDJYLDRPS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=NS[S+]=C2C=C1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14370914.png)




![[(4-Phenoxybutane-1-sulfinyl)methyl]benzene](/img/structure/B14370948.png)

![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)


![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
